molecular formula C14H23N3O2 B2982729 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol CAS No. 866155-64-8

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol

Cat. No.: B2982729
CAS No.: 866155-64-8
M. Wt: 265.357
InChI Key: WXXVPPOBKXRDER-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a chemical compound with a complex structure that includes a pyrimidinol core and a morpholino group

Scientific Research Applications

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol typically involves multiple steps. One common route includes the reaction of 2,6-dimethylmorpholine with an appropriate pyrimidinol derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidinol derivatives .

Mechanism of Action

The mechanism of action of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The morpholino group can interact with biological molecules, potentially inhibiting or modulating their activity. The pyrimidinol core may also play a role in its biological effects by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is unique due to its combination of a morpholino group and a pyrimidinol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-9(2)14-15-12(5-13(18)16-14)8-17-6-10(3)19-11(4)7-17/h5,9-11H,6-8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVPPOBKXRDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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